molecular formula C14H14ClN B2861678 N-methyl-9H-fluoren-2-amine hydrochloride CAS No. 73728-53-7

N-methyl-9H-fluoren-2-amine hydrochloride

Cat. No.: B2861678
CAS No.: 73728-53-7
M. Wt: 231.72
InChI Key: FODHJPYQKRSSJC-UHFFFAOYSA-N
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Description

“N-methyl-9H-fluoren-2-amine hydrochloride” is a chemical compound . It is also known as "9H-fluoren-9-ylmethyl 2- [2- (2-aminoethoxy)ethoxy]ethylcarbamate hydrochloride" .


Synthesis Analysis

The synthesis of such compounds can be challenging. They are often used as chemically differentiated building blocks for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The InChI code for a similar compound, “N-methyl-9H-fluoren-9-amine”, is 1S/C14H13N/c1-15-14-12-8-4-2-6-10 (12)11-7-3-5-9-13 (11)14/h2-9,14-15H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving amines like “this compound” can be complex. They can involve reactions with acid chlorides, alkyl halides, ammonia, and other amines . They can also undergo Hofmann or Curtius rearrangements .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 406.91 .

Scientific Research Applications

Synthesis of Carcinogenic Fluorenylhydroxamic Acids

Research has explored the synthesis of N-[9-3H]fluoren-3-ylacetohhydroxamic acid, which involves the tritiation of the methylene carbon atom of carcinogens, showcasing a method that could be adapted for studying carcinogenic mechanisms or developing related compounds (Gutmann & Bell, 1974).

Photocatalysis

9-Fluorenone, related to N-methyl-9H-fluoren-2-amine hydrochloride through its fluorene structure, has been used as a photocatalyst for the oxidation of non-activated alcohols under blue light-emitting diode irradiation, representing a non-toxic, cost-effective approach for alcohol oxidation (Zhang, Schilling, Riemer, & Das, 2020).

Fluorescence Sensing

Polyaniline derivatives of fluorene, including poly(9,9-dihexyl-9H-fluoren-2-amine), have shown promise as fluorescent chemosensors for detecting acids and amines, highlighting their potential in environmental protection, biosensing, and food toxin detection (Qian, Zhang, Liu, & Xia, 2019).

Palladium-Catalyzed Substitution

The palladium-catalyzed substitution at halofluorenes has been utilized to synthesize N-substituted 2-amino-9,9-dialkylfluorenes, which are useful in developing fluorescence probes for femtosecond solvation dynamics, indicating potential applications in advanced material sciences (Saroja, Pingzhu, Ernsting, & Liebscher, 2004).

Schiff Base Compounds for UV Properties

The synthesis of Schiff base compounds containing fluorene, such as N-((9H-fluoren-9-yl)methylene)-9H-fluoren-2-amine, has been studied for their ultraviolet absorption properties, suggesting their use in materials science for UV protection or sensing applications (Wen-zhong, 2011).

Safety and Hazards

“N-methyl-9H-fluoren-2-amine hydrochloride” is associated with several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Properties

IUPAC Name

N-methyl-9H-fluoren-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N.ClH/c1-15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14;/h2-7,9,15H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODHJPYQKRSSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C3=CC=CC=C3C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70994604
Record name N-Methyl-9H-fluoren-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73728-53-7
Record name N-Methyl-9H-fluoren-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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